2-Cyclohexyl-4H-1-benzopyran-4-one
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Overview
Description
2-Cyclohexyl-4H-chromen-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of 2-Cyclohexyl-4H-chromen-4-one consists of a chromanone core with a cyclohexyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For example, the reaction of 2-hydroxyacetophenone with cyclohexanone in the presence of sulfuric acid can yield 2-Cyclohexyl-4H-chromen-4-one .
Industrial Production Methods
Industrial production of 2-Cyclohexyl-4H-chromen-4-one may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone core to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of chromanone-quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Introduction of acyl or alkyl groups onto the aromatic ring.
Scientific Research Applications
2-Cyclohexyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the cyclohexyl group but shares the chromanone core.
2-Phenyl-4H-chromen-4-one: Contains a phenyl group instead of a cyclohexyl group.
6-Hydroxy-2-(3-hydroxyphenyl) chroman-4-one: Contains additional hydroxyl groups.
Uniqueness
2-Cyclohexyl-4H-chromen-4-one is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .
Properties
CAS No. |
6190-73-4 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-cyclohexylchromen-4-one |
InChI |
InChI=1S/C15H16O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h4-5,8-11H,1-3,6-7H2 |
InChI Key |
AIGWODDPIHRSKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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